

Using Desthiazolylmethyl ritonavir as a research tool

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Compound of Interest

Compound Name: *Desthiazolylmethyl ritonavir*

Cat. No.: *B561960*

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An important initial clarification is that searches for "**Desthiazolylmethyl ritonavir**" reveal it to be a degradation product and impurity of the well-known antiretroviral drug, ritonavir.^[1] While it is available commercially as a research product,^[1] detailed application notes, experimental protocols, and quantitative data regarding its specific use as a research tool are not readily available in the public domain.

Therefore, this document will focus on the extensive data available for ritonavir as a research tool, addressing the core requirements of your request for this parent compound. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and an HIV protease inhibitor, making it a valuable tool in various research contexts.^{[2][3][4]}

Application Notes for Ritonavir as a Research Tool

Ritonavir's primary application in research stems from its potent and essentially irreversible inhibition of CYP3A4 and, to a lesser extent, other cytochrome P450 isoenzymes.^{[5][6]} This property is leveraged in both in vitro and in vivo studies to investigate the metabolic pathways of other drugs and xenobiotics.

Key Research Applications:

- **Pharmacokinetic "Booster":** Ritonavir is widely used to inhibit the metabolism of other drugs that are substrates of CYP3A4, thereby increasing their plasma concentrations and prolonging their half-life.^[3] This "boosting" effect is crucial in both clinical settings and

preclinical research to enhance the efficacy of other protease inhibitors and various investigational compounds.[\[2\]](#)[\[3\]](#)

- **Drug Metabolism Studies:** As a potent CYP3A4 inhibitor, ritonavir serves as a critical tool to determine the extent to which a new chemical entity is metabolized by this enzyme.[\[5\]](#)[\[6\]](#) By comparing the metabolism of a compound in the presence and absence of ritonavir, researchers can elucidate the role of CYP3A4 in its clearance.
- **HIV and Antiviral Research:** As an HIV protease inhibitor, ritonavir is used in virological research to study the mechanisms of viral replication and the development of drug resistance.[\[4\]](#) Its efficacy against SARS-CoV-2 in combination with other antivirals has also been a subject of intense research.[\[2\]](#)[\[3\]](#)
- **Cancer Research:** Emerging research indicates that ritonavir may have applications in oncology.[\[2\]](#) In vitro studies suggest it can inhibit pathways involved in cancer cell survival and proliferation and may sensitize cancer cells to chemotherapeutic agents.[\[2\]](#)

Quantitative Data

The following tables summarize key quantitative parameters of ritonavir relevant to its use in research.

Table 1: In Vitro Inhibitory Potency of Ritonavir

Parameter	Value	Enzyme/System	Reference
IC50	0.01–0.04 μM	CYP3A	[5]
Apparent Km	0.1–0.5 μM	Recombinant CYP3A4	[5]
50% Inhibitory Concentration (EC50)	~0.02 μM	HIV-1 Replication (in vitro)	[7]
90% Inhibitory Concentration (EC90)	~0.11 μM	HIV-1 Replication (in vitro)	[7]

Table 2: Pharmacokinetic Parameters of Ritonavir (for in vivo study reference)

Parameter	Value	Condition	Reference
Protein Binding	98–99%	Human Plasma	
Metabolism	Primarily by CYP3A4, also CYP2D6	Liver	
Elimination Half-life	3–5 hours		
Peak Plasma Concentration (Cmax)	Varies with dosage and formulation	[8]	
Area Under the Curve (AUC)	Varies with dosage and formulation	[8]	

Experimental Protocols

Protocol 1: In Vitro Inhibition of CYP3A4 by Ritonavir in Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the inhibitory potential of ritonavir on CYP3A4-mediated metabolism of a model substrate.

Materials:

- Human Liver Microsomes (HLMs)
- Ritonavir (dissolved in a suitable solvent, e.g., methanol or DMSO)
- CYP3A4 substrate (e.g., midazolam, testosterone)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system for analysis

Procedure:

- **Preparation:** Thaw HLMs on ice. Prepare working solutions of ritonavir, the CYP3A4 substrate, and the NADPH regenerating system in phosphate buffer.
- **Pre-incubation:** In a microcentrifuge tube or 96-well plate, add HLM suspension to the phosphate buffer. Add varying concentrations of ritonavir (or vehicle control) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for potential mechanism-based inactivation.
- **Initiation of Reaction:** Add the CYP3A4 substrate to the pre-incubation mixture.
- **Start the Metabolism:** Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be standardized across all samples.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Termination of Reaction:** Stop the reaction by adding a cold quenching solution.
- **Sample Processing:** Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
- **Analysis:** Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
- **Data Analysis:** Calculate the rate of metabolite formation in the presence and absence of ritonavir. Determine the IC₅₀ value of ritonavir by plotting the percent inhibition against the logarithm of the ritonavir concentration.

Protocol 2: In Vitro Antiviral Assay for Ritonavir

This protocol outlines a general method for determining the antiviral activity of ritonavir against HIV-1 in a cell-based assay.

Materials:

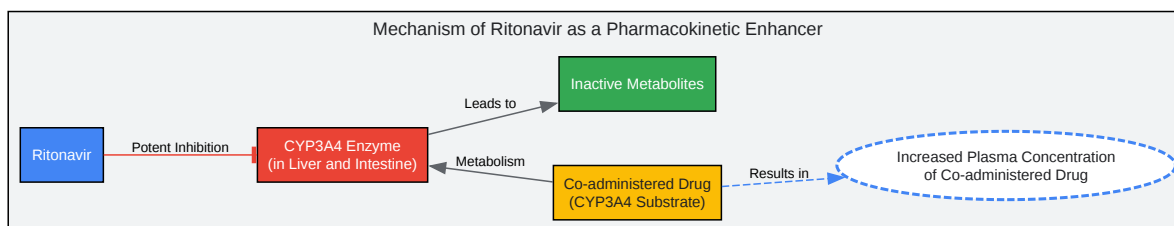
- HIV-1 permissive cell line (e.g., MT-2, CEM)

- HIV-1 laboratory strain
- Ritonavir
- Cell culture medium and supplements
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay)

Procedure:

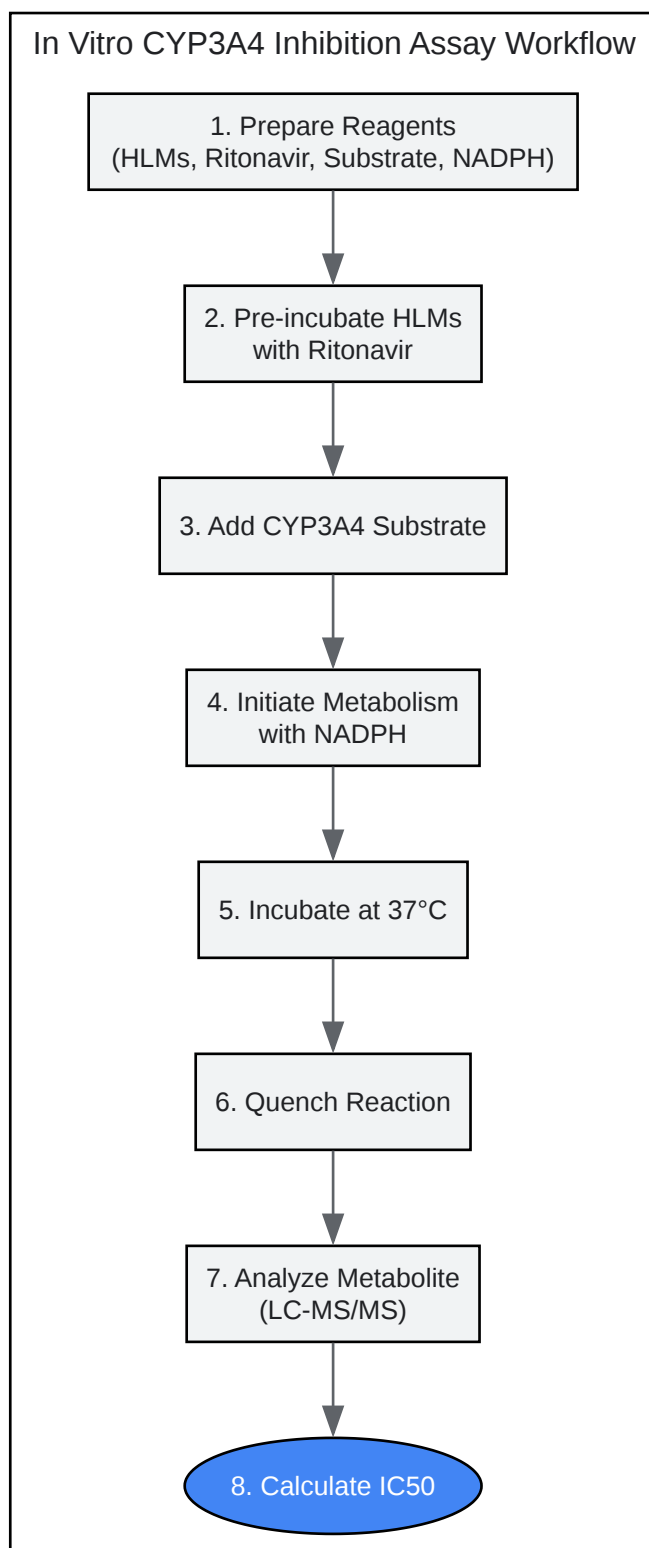
- **Cell Seeding:** Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Preparation:** Prepare serial dilutions of ritonavir in the cell culture medium.
- **Infection and Treatment:** Remove the old medium from the cells and infect them with a known titer of HIV-1. After a short incubation period (e.g., 2 hours), wash the cells to remove the unbound virus and add the medium containing the different concentrations of ritonavir. Include a "no drug" control.
- **Incubation:** Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
- **Quantification of Viral Replication:** Collect the cell culture supernatant and quantify the extent of viral replication using a suitable method, such as a p24 antigen ELISA.
- **Data Analysis:** Determine the concentration of ritonavir that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.

Visualizations



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Caption: Ritonavir's inhibition of CYP3A4 blocks the metabolism of co-administered drugs.



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Caption: Workflow for determining the in vitro inhibition of CYP3A4 by ritonavir.

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